molecular formula C9H9ClF3NO2 B13826118 5-(Trifluoromethoxy)-2,3-dihydro-1-benzofuran-3-amine;hydrochloride

5-(Trifluoromethoxy)-2,3-dihydro-1-benzofuran-3-amine;hydrochloride

Cat. No.: B13826118
M. Wt: 255.62 g/mol
InChI Key: WUEBXMXPGDPVIY-UHFFFAOYSA-N
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Description

5-(Trifluoromethoxy)-2,3-dihydro-1-benzofuran-3-amine;hydrochloride is a compound that features a trifluoromethoxy group attached to a benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethoxylation of aromatic compounds using reagents such as trifluoromethyl triflate . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve scalable and operationally simple protocols for regioselective trifluoromethoxylation under mild reaction conditions . The use of advanced trifluoromethoxylation reagents has made it possible to produce this compound in larger quantities with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethoxy)-2,3-dihydro-1-benzofuran-3-amine;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and bases like sodium hydride for nucleophilic substitution .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may introduce different functional groups into the benzofuran ring .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Trifluoromethoxy)-2,3-dihydro-1-benzofuran-3-amine;hydrochloride is unique due to the specific positioning of the trifluoromethoxy group and the amine functionality. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C9H9ClF3NO2

Molecular Weight

255.62 g/mol

IUPAC Name

5-(trifluoromethoxy)-2,3-dihydro-1-benzofuran-3-amine;hydrochloride

InChI

InChI=1S/C9H8F3NO2.ClH/c10-9(11,12)15-5-1-2-8-6(3-5)7(13)4-14-8;/h1-3,7H,4,13H2;1H

InChI Key

WUEBXMXPGDPVIY-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(O1)C=CC(=C2)OC(F)(F)F)N.Cl

Origin of Product

United States

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